2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a chemical compound that belongs to the class of pyrrolo[1,2-b]pyrazoles This compound is characterized by the presence of a tributylstannyl group attached to the pyrrolo[1,2-b]pyrazole core
Vorbereitungsmethoden
The synthesis of 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with a tributylstannylating agent under specific conditions. One common method involves the use of tributyltin hydride in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the stannylation reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Analyse Chemischer Reaktionen
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form the corresponding stannic compound.
Reduction: The compound can be reduced under specific conditions to yield the corresponding reduced product.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and potential drug candidates.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo oxidative addition, reductive elimination, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can be compared with other similar compounds, such as:
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: Lacks the tributylstannyl group and has different reactivity and applications.
2-Trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Contains a trimethylsilyl group instead of a tributylstannyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its tributylstannyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C18H34N2Sn |
---|---|
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
tributyl(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)stannane |
InChI |
InChI=1S/C6H7N2.3C4H9.Sn/c1-2-6-3-4-7-8(6)5-1;3*1-3-4-2;/h3H,1-2,5H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
ZXHGADUWMGFLEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN2CCCC2=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.